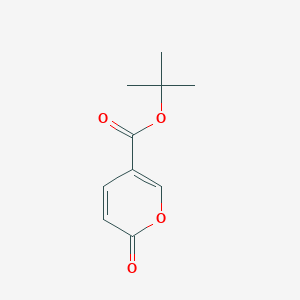
Tert-butyl 2-oxo-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-oxo-2H-pyran-5-carboxylate is a chemical compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 2-oxo-2H-pyran-5-carboxylate typically involves the reaction of a pyranone derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The process involves the formation of an ester linkage between the pyranone and the tert-butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-oxo-2H-pyran-5-carboxylate has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-2H-pyran-5-carboxylate involves its interaction with various molecular targets. The compound can act as a diene in Diels-Alder reactions, forming cycloadducts with dienophiles. This reactivity is due to the electron-donating nature of the tert-butyl group, which enhances the compound’s nucleophilicity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-pyran-5-carboxylate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl 2-oxo-2H-pyran-5-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
2-oxo-2H-pyran-5-carboxylic acid: Lacks the ester group, resulting in different reactivity and applications.
Uniqueness
Tert-butyl 2-oxo-2H-pyran-5-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and steric properties. This makes it a valuable compound in synthetic organic chemistry, particularly in reactions requiring specific steric and electronic environments .
Properties
CAS No. |
397864-13-0 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
tert-butyl 6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-8(11)13-6-7/h4-6H,1-3H3 |
InChI Key |
GLAGILVLCIKUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=COC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



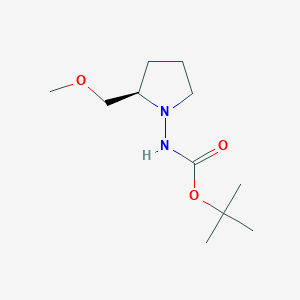

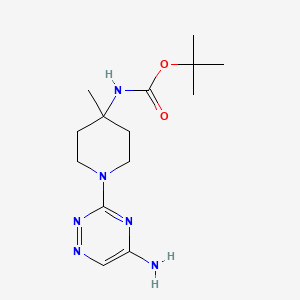

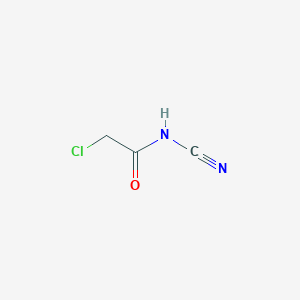
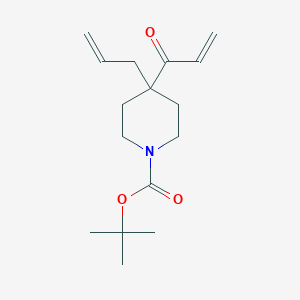
![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)
![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
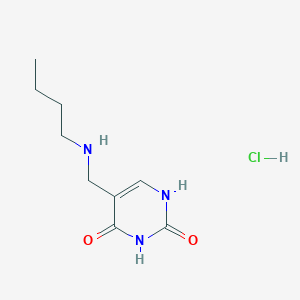
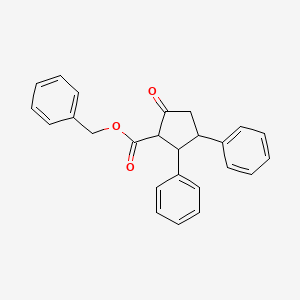
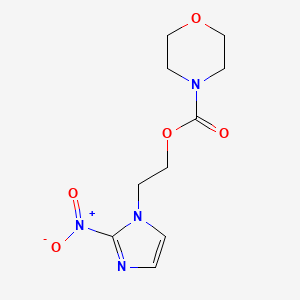
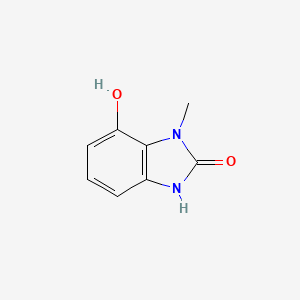
![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)
